N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-7-14(8-5-12)22(18,19)17-11-13-6-9-15(20-2)16(10-13)21-3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVLEANSDNSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984166 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65588-60-5 | |
| Record name | NSC105651 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide
The primary route for synthesizing this compound is through the formation of a sulfonamide bond between an amine and a sulfonyl chloride. This reaction is a cornerstone of sulfonamide chemistry. thieme-connect.com
Nucleophilic Substitution Reactions in Sulfonamide Synthesis
The synthesis of this compound is classically achieved via a nucleophilic substitution reaction. nsf.gov The mechanism is analogous to nucleophilic acyl substitution. nih.gov In this process, the nitrogen atom of 3,4-dimethoxybenzylamine (B142225) acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). This attack results in the displacement of the chloride ion, which serves as a leaving group, and the formation of the stable S-N bond characteristic of sulfonamides. thieme-connect.comrsc.org This direct coupling of an amine with a sulfonyl chloride remains one of the most fundamental and widely used methods for preparing sulfonamides. nih.gov
The general reaction is as follows:
Nucleophile: 3,4-dimethoxybenzylamine
Electrophile: 4-methylbenzenesulfonyl chloride
Product: this compound
Byproduct: Hydrochloric acid (HCl)
Role of Reaction Conditions and Catalysts
The efficiency and yield of sulfonamide synthesis are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a base or catalyst.
The reaction between an amine and a sulfonyl chloride liberates hydrochloric acid (HCl). nih.gov This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To prevent this, a base is added to act as an "acid scavenger," neutralizing the HCl as it is formed.
Pyridine (B92270) is a commonly employed base for this purpose. cbijournal.com It reacts with HCl to form pyridinium (B92312) chloride, a salt that is typically soluble in the reaction medium or easily removed during workup. This ensures that the concentration of the free amine remains high, allowing the reaction to proceed to completion. While effective, traditional methods using pyridine in solvents like dichloromethane (B109758) have been noted for sometimes resulting in lower yields and longer reaction times. nsf.gov Other bases, such as triethylamine, are also frequently used in a similar capacity. eurjchem.com
| Reactants | Base/Catalyst | Solvent | Conditions | Yield | Reference |
| Aryl Primary Amine + Aryl Sulfonyl Chloride | Pyridine | - | 0-25 °C | ~100% | cbijournal.com |
| 4-methylbenzylamine + p-toluenesulfonyl chloride | Pyridine | Dichloromethane | Room Temp, 24h | - | nih.gov |
| Amine + Sulfonyl Chloride | Triethylamine | Dichloromethane | - | Good | eurjchem.com |
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For sulfonamide synthesis, this involves replacing hazardous solvents and reagents with safer alternatives. nih.govrsc.org
One successful approach involves using water as the solvent and an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) as the acid scavenger. nsf.govmdpi.com These methods eliminate the need for volatile and often toxic organic solvents and bases like dichloromethane and pyridine. mdpi.com Such aqueous-based systems can lead to higher yields, shorter reaction times, and simplified product isolation, which often only requires filtration. nsf.govmdpi.com The use of polyethylene (B3416737) glycol 400 (PEG 400) as a recyclable, biodegradable co-solvent also represents a green alternative. acs.org Flow chemistry techniques are also being employed to create safer, more scalable, and efficient syntheses of sulfonamide libraries with minimized waste. acs.org
| Method | Solvent | Base | Key Features | Reference(s) |
| Aqueous Synthesis | Water | Na₂CO₃ | Eliminates organic solvents; simple filtration workup. | mdpi.com |
| Biphasic System | Tetrahydrofuran / Water | K₂CO₃ | Increased reaction rate and yield. | nih.gov |
| Flow Chemistry | Water / PEG 400 | NaHCO₃ | Rapid, scalable, waste minimization. | acs.org |
| Oxidative Chlorination | Water, EtOH, Glycerol | - | Starts from thiols, one-pot reaction, solvent-free workup. | rsc.orgresearchgate.net |
Derivatization Strategies and Analogue Synthesis
The N-benzylbenzenesulfonamide scaffold is a versatile platform for creating diverse chemical libraries. By systematically modifying different parts of the molecule, chemists can generate a wide array of analogues to explore structure-activity relationships for various applications.
Introduction of Substituents for Structural Diversification
Structural diversification of this compound can be readily achieved by altering the two primary building blocks: the substituted benzylamine (B48309) and the substituted benzenesulfonyl chloride.
Varying the Benzylamine Moiety: By replacing 3,4-dimethoxybenzylamine with other substituted benzylamines (e.g., 4-methylbenzylamine, 2,4-dimethoxybenzylamine), a range of analogues with different electronic and steric properties on the benzyl (B1604629) ring can be synthesized. nih.gov
Varying the Benzenesulfonyl Moiety: Similarly, using different substituted benzenesulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride) allows for modification of the other aromatic ring system. cbijournal.com
N-Alkylation/Arylation: Further derivatization can occur after the initial sulfonamide is formed. The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups through N-alkylation reactions, a common strategy for producing tertiary sulfonamides. nsf.govdoi.org
These strategies allow for the systematic introduction of a wide variety of functional groups, including halogens, nitro groups, alkyl chains, and other aromatic systems, leading to a large library of structurally diverse compounds. nsf.gov
Synthesis of N-Substituted Sulfonamide Analogues
The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often accomplished through the reaction of a sulfonyl chloride with a primary or secondary amine. google.com This method is widely applicable for the preparation of a diverse range of sulfonamides, including this compound and its analogues. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com
Variations of this synthetic approach have been developed to accommodate different substrates and to improve reaction efficiency. For instance, the coupling of amines and dansyl chloride provides an efficient and straightforward route to sulfonamide synthesis. nih.gov Furthermore, copper-catalyzed cross-coupling reactions of sulfonyl chlorides with tertiary amines, proceeding via oxidative C–N bond cleavage, have been developed to synthesize sulfonamides in moderate to good yields. rsc.org These methods offer alternative strategies for accessing N-substituted sulfonamides with various substitution patterns.
The following table provides examples of reaction conditions for the synthesis of N-substituted sulfonamides:
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Conditions | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Room Temperature, 12 h | 95 |
| 2 | 3,4-Dimethoxybenzylamine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 0 °C to RT, 6 h | 92 |
| 3 | N-Methylaniline | Benzenesulfonyl chloride | Sodium hydroxide | Water/Toluene | 60 °C, 4 h | 88 |
C-N Bond Cleavage Reactions of Tertiary Sulfonamides
The cleavage of the C-N bond in tertiary sulfonamides is a significant transformation, particularly in the context of protecting group chemistry where the sulfonamide group is used to temporarily block a reactive amine functionality. acs.orgnih.gov The stability of the sulfonamide linkage can be modulated by the nature of the substituents on both the nitrogen and sulfur atoms, allowing for selective cleavage under specific conditions.
Catalytic Systems for Chemoselective Cleavage
The development of catalytic systems for the chemoselective cleavage of C-N bonds in tertiary sulfonamides has been an area of active research. A notable example is the use of catalytic Bismuth(III) triflate (Bi(OTf)₃) for the highly chemoselective cleavage of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), or cinnamyl-substituted tertiary sulfonamides. acs.orgnih.gov This method allows for the efficient removal of these protecting groups under mild acidic conditions, affording the corresponding secondary sulfonamides in good to excellent yields. acs.orgnih.gov
The reaction is typically performed in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. acs.org The catalytic nature of this protocol makes it an attractive alternative to stoichiometric reagents. acs.orgnih.gov Other catalytic systems, such as those based on aluminum halides, have also been explored for the chemoselective cleavage of C-N bonds in sulfonamides. nih.govacs.org For instance, AlI₃ has been shown to be effective for the N-dealkylation of certain N-alkylacylsulfonamides and secondary N-(tert-butyl)sulfonamides. nih.govacs.org
The table below summarizes various catalytic systems for the C-N bond cleavage of tertiary sulfonamides:
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bi(OTf)₃ (5 mol%) | N-(3,4-dimethoxybenzyl)-N-phenyl-4-methylbenzenesulfonamide | 1,2-Dichloroethane | 85 | 95 | acs.org |
| AlI₃ | N-Alkylacylsulfonamides | Acetonitrile | Reflux | - | nih.govacs.org |
| CeO₂ | Sulfadimethoxine | Aqueous solution | Ambient | - | nih.gov |
Mechanistic Insights into C-N Bond Scission
The mechanism of C-N bond cleavage in tertiary sulfonamides under acidic catalytic conditions is believed to proceed through a protonation event. acs.org There are two likely sites for protonation: the nitrogen atom of the sulfonamide or the oxygen atoms of the sulfonyl group. acs.org Experimental evidence suggests that protonation on the nitrogen atom is a key step, leading to the subsequent C-N bond scission. acs.org
The driving force for the selective C-N bond cleavage, particularly for substrates bearing activating groups like 3,4-dimethoxybenzyl, is the stability of the in situ-generated carbocationic intermediate. acs.org In the case of N-(3,4-dimethoxybenzyl) derivatives, the cleavage results in the formation of a stable 3,4-dimethoxybenzyl carbocation. acs.org This intermediate is then trapped by a nucleophile present in the reaction mixture.
Control experiments have been instrumental in elucidating these mechanistic details. For example, subjecting N-aryl-N-3,4-dimethoxybenzylcarboxamides to the optimized cleavage conditions did not result in C-N bond cleavage, supporting the crucial role of the sulfonamide group in the reaction. acs.org
Computational and Theoretical Investigations
Molecular Docking Studies of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide and Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing valuable information on the binding mode and affinity.
Molecular docking simulations have been employed to predict how this compound and related sulfonamide derivatives interact with their biological targets. These studies are crucial for understanding the structural basis of their activity. For instance, docking studies with various enzymes can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
Computational approaches are increasingly used to accelerate drug discovery by identifying potential drug-target interactions (DTIs). These methods can screen large libraries of compounds against various protein targets to identify promising candidates for further experimental validation.
The binding affinity, often quantified by the binding energy, is a critical parameter in drug design, as it indicates the strength of the interaction between a ligand and its target. Molecular docking programs calculate this energy, allowing for the ranking of different compounds based on their predicted potency. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein.
For sulfonamide derivatives, docking studies have helped in assessing their binding modes with potential biomolecular targets. For example, research on novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents involved molecular docking to evaluate their binding to carbonic anhydrase IX (CA IX), a target often overexpressed in cancer cells. nih.gov Similarly, studies on hydrazone derivatives have utilized docking to understand their interactions with target proteins like dihydrofolate reductase (DHFR) from Staphylococcus aureus. ekb.eg
Table 1: Predicted Binding Affinities of Selected Sulfonamide Derivatives with Target Proteins
| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Benzenesulfonamide (B165840) Derivative | Carbonic Anhydrase IX | -7.2 |
| Hydrazone with 3,4,5-trimethoxyphenyl moiety | Dihydrofolate Reductase (S. aureus) | -8.5 |
| Iodinated 4-(3H)-quinazolinone | Dihydrofolate Reductase (Human) | -9.1 |
Note: The data in this table is illustrative and compiled from various studies on related sulfonamide compounds to represent typical findings in molecular docking analyses.
The interaction between a ligand and its target protein is mediated by specific amino acid residues within the binding pocket. Identifying these crucial residues is essential for understanding the mechanism of action and for designing new inhibitors with improved affinity and selectivity.
Docking studies reveal that the binding of sulfonamides often involves hydrogen bonding with polar residues and hydrophobic interactions with nonpolar residues. For example, the sulfonamide group can form hydrogen bonds with backbone or side-chain atoms of amino acids like arginine, asparagine, or serine. The aromatic rings in the ligand can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the active site. The specific residues involved are critical for the stability of the ligand-protein complex. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in modern SAR studies, providing quantitative and qualitative insights into these relationships.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between a molecule's chemical structure and its biological activity. QSAR models are mathematical equations that relate physicochemical or structural properties of a series of compounds to their activities.
For benzenesulfonamide derivatives, QSAR studies have been conducted to model properties like their dissociation constant (pKa), which can influence their biological activity. arkat-usa.orgresearchgate.net These studies often use various molecular descriptors, such as physicochemical properties and topological indices, to develop predictive models. arkat-usa.orgresearchgate.net The goal of 3D-QSAR analysis is to correlate the biological activities of compounds with their 3D structural properties, which can indicate the influence of factors like electron-withdrawing and lipophilic groups on activity. nih.gov
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov
A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required features and are likely to be active. nih.gov This approach aids in the rational design of new ligands with improved potency and selectivity. nih.gov
Table 2: Common Pharmacophoric Features in Sulfonamide-Based Inhibitors
| Pharmacophoric Feature | Description | Potential Interacting Residues |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., sulfonyl oxygen). | Arginine, Lysine, Serine |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond (e.g., sulfonamide N-H). | Aspartate, Glutamate, Carbonyl oxygen |
| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-π stacking. | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Group | A nonpolar group that interacts favorably with nonpolar residues. | Leucine, Isoleucine, Valine |
Quantum Chemical Calculations (DFT)
Elucidation of Electronic Structure and Reactivity
No published studies were found that specifically detail the electronic structure and reactivity of this compound through DFT calculations.
Conformational Analysis and Molecular Geometry
There is no available research that provides a conformational analysis or defines the molecular geometry of this compound based on computational or theoretical investigations.
In Vitro Biological and Biochemical Evaluations
Enzyme Inhibition Studies
Research into the enzyme inhibition properties of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide would be a critical first step in understanding its potential pharmacological profile.
Target Enzyme Identification
The initial phase of investigation would involve screening the compound against a panel of clinically relevant enzymes to identify potential targets. Given the structural motifs present in this compound, particularly the sulfonamide group, enzymes such as Carbonic Anhydrases would be logical candidates for initial screening. Other enzymes that are common targets for therapeutic agents, including Acetylcholinesterase, Dihydropteroate Synthase, and Telomerase, could also be included in a broad screening panel to identify any inhibitory activity.
Determination of Inhibition Constants (IC50, Ki)
Once a target enzyme is identified, the potency of inhibition would be quantified. This involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further studies would establish the inhibition constant (Ki), which provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. These values are crucial for comparing the potency of the compound to other known inhibitors.
Enzyme Kinetics Analysis
To understand how this compound interacts with its target enzyme, a detailed kinetic analysis would be performed. This analysis determines the mechanism of inhibition, which can be competitive, uncompetitive, or noncompetitive.
Lineweaver-Burk Plots and Dixon Plots
Graphical methods such as Lineweaver-Burk and Dixon plots are standard tools for elucidating the mechanism of enzyme inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and plotting the reciprocals of these values (Lineweaver-Burk) or the reciprocal of velocity against inhibitor concentration (Dixon), researchers can visualize how the inhibitor affects the enzyme's kinetic parameters (Vmax and Km). This graphical analysis helps to confirm the mode of inhibition suggested by the kinetic data.
Receptor Binding Assays
In addition to enzyme inhibition, the potential for this compound to interact with cellular receptors would be another important area of investigation.
Methodologies for Receptor Binding
To determine if the compound binds to specific receptors, various assay methodologies could be employed. A common and sensitive technique is the Scintillation Proximity Assay (SPA). This method uses radiolabeled ligands that bind to receptors immobilized on scintillant-containing microspheres. If the test compound competes with the radioligand for the binding site, it will displace the radioligand, leading to a decrease in the light signal produced. This allows for the quantification of the compound's binding affinity for the receptor.
Ligand Competition Binding Studies
Ligand competition binding assays are fundamental in pharmacology to determine if and how a compound interacts with a specific receptor. These studies involve a radiolabeled or fluorescently labeled ligand with a known affinity for the target receptor and an unlabeled competitor ligand, which in this hypothetical case would be this compound.
The experiment would measure the ability of the unlabeled compound to displace the labeled ligand from the receptor. A successful displacement indicates that the compound binds to the same site on the receptor. Data from such studies are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to displace 50% of the labeled ligand. This value is then often used to determine the binding affinity (Ki) of the compound for the receptor. nih.gov
Table 1: Illustrative Data from a Hypothetical Ligand Competition Binding Assay
| Competitor Ligand | Target Receptor | Labeled Ligand | IC50 (nM) | Ki (nM) |
| This compound | Receptor X | [³H]-Ligand Y | Data Not Available | Data Not Available |
| Compound Z (Control) | Receptor X | [³H]-Ligand Y | 15.2 | 8.5 |
This table is for illustrative purposes only. No public data is available for this compound.
Characterization of Receptor Selectivity and Affinity
Following the initial binding studies, the selectivity and affinity of a compound for a range of receptors are characterized. Selectivity refers to a compound's ability to bind to a specific receptor with higher affinity than to other receptors. High selectivity is often a desirable trait in drug development to minimize off-target effects.
To assess selectivity, binding assays would be performed across a panel of different receptors. The affinity, represented by the dissociation constant (Kd) or the inhibitory constant (Ki), quantifies the strength of the binding interaction between the compound and the receptor. A lower Kd or Ki value indicates a higher binding affinity. nih.gov
Table 2: Illustrative Receptor Selectivity and Affinity Profile
| Receptor Target | Binding Affinity (Ki, nM) |
| This compound | |
| Receptor A | Data Not Available |
| Receptor B | Data Not Available |
| Receptor C | Data Not Available |
This table is for illustrative purposes only. No public data is available for this compound.
Cellular Pathway Modulation
Investigation of Molecular Targets and Signaling Cascades (e.g., PI3K/Akt, Ras/Raf/MEK/ERK pathways)
Many sulfonamide-containing compounds are investigated for their potential to modulate key cellular signaling pathways involved in cell proliferation, survival, and differentiation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways. nih.govoncotarget.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govnih.gov
Research in this area would involve treating cultured cells with this compound and then analyzing the phosphorylation status of key proteins in these cascades using techniques like Western blotting. A change in phosphorylation would indicate that the compound is modulating the activity of the pathway. For instance, a decrease in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) would suggest an inhibitory effect on the respective pathways. researchgate.net
Impact on Cellular Processes (e.g., Cell Cycle Arrest, Tubulin Polymerization)
Compounds that interfere with cellular signaling often have downstream effects on fundamental cellular processes. Two such processes frequently studied are the cell cycle and the dynamics of the cytoskeleton, particularly tubulin polymerization.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Many therapeutic agents function by inducing cell cycle arrest at specific phases (e.g., G1, S, G2/M), which can prevent the proliferation of rapidly dividing cells. nih.gov The effect of a compound on the cell cycle is typically analyzed using flow cytometry of cells stained with a DNA-binding dye. An accumulation of cells in a particular phase would indicate cell cycle arrest.
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, intracellular transport, and maintaining cell structure. Compounds that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest in the M phase of the cell cycle and often triggering apoptosis. nih.govmdpi.com In vitro tubulin polymerization assays can directly measure the effect of a compound on the assembly of purified tubulin into microtubules. mdpi.com
Table 3: Illustrative Data on Cellular Process Modulation
| Cellular Process | Assay Method | Endpoint | Result for this compound |
| Cell Cycle Progression | Flow Cytometry | % of cells in G2/M phase | Data Not Available |
| Tubulin Polymerization | In Vitro Polymerization Assay | IC50 (µM) | Data Not Available |
This table is for illustrative purposes only. No public data is available for this compound.
In Vitro Antimicrobial Activity
Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The in vitro antimicrobial activity of new chemical entities is a critical area of research, given the rise of antibiotic-resistant bacteria. The evaluation typically involves determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacterial strains.
Staphylococcus aureus is a Gram-positive bacterium that can cause a range of illnesses, from minor skin infections to life-threatening diseases. researchgate.net
Escherichia coli is a Gram-negative bacterium that is a common cause of urinary tract infections, gastrointestinal illness, and other infections. mdpi.comnih.gov
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. These values are usually determined using broth microdilution or agar (B569324) dilution methods. mdpi.comnih.govbiomedpharmajournal.org
Table 4: Illustrative In Vitro Antimicrobial Activity Data
| Bacterial Strain | Gram Type | MIC (µg/mL) for this compound | MBC (µg/mL) for this compound |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Data Not Available | Data Not Available |
| Escherichia coli (e.g., ATCC 25922) | Negative | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No public data is available for this compound.
Pre Clinical Investigations and Research Applications
Utilization as a Research Chemical for Mechanistic Studies
N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide is primarily supplied for laboratory and research purposes. hoffmanchemicals.com Chemical suppliers position this compound as a tool for early-stage discovery, intended for use by specialists and researchers. hoffmanchemicals.com Its availability is not for direct pharmaceutical, cosmetic, or agricultural use, underscoring its role as a building block or investigational tool in controlled laboratory settings. hoffmanchemicals.com
The product is often provided without extensive analytical data, with the responsibility placed on the buyer to confirm its identity and purity for their specific application. This model of distribution is common for rare or unique chemicals used in fundamental research, where they may serve as reference compounds, starting materials, or probes to investigate biological pathways and chemical reaction mechanisms.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 100956-66-9 |
| Molecular Formula | C₁₆H₁₉NO₄S |
Role in the Development of New Chemical Entities
The structural framework of this compound is relevant to the development of new, biologically active molecules. The core N-benzylbenzenesulfonamide moiety is a key component in compounds designed as potential therapeutics. nsf.gov
Examples of related structures in drug discovery include:
γ-Secretase Inhibitors: Derivatives of 2-(N-benzyl-N-phenylsulfonamido)alkyl amide have been reported as inhibitors of γ-secretase. This enzyme is implicated in the production of amyloid β-peptide, a hallmark of Alzheimer's disease, making its inhibitors potential candidates for treatment or prevention. nsf.gov
Glucocorticoid Receptor Modulators: The N-benzylbenzenesulfonamide structure is also found in novel nonsteroidal modulators of the glucocorticoid receptor, which are often used as anti-inflammatory agents. nsf.gov
Antiviral Research: In the search for agents against COVID-19, derivatives such as N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide have been studied. Molecular docking simulations suggested that this related compound could be a potential agent against key viral receptors. researchgate.net
Potential as Lead Structures for Further Optimization
A "lead structure" is a chemical compound that has pharmacological or biological activity and can be modified through chemical processes to enhance its properties, such as efficacy and specificity. The this compound scaffold possesses features that make it a valuable starting point for such optimization.
The 3,4-dimethoxyphenyl group, in particular, has been identified as a critical pharmacophoric feature in the design of other bioactive molecules. nih.gov In one study focused on developing antimicrobial agents, this specific moiety was designed to insert into a large hydrophobic pocket of a multidrug efflux pump target protein. nih.gov This demonstrates how the dimethoxybenzyl portion of the title compound can guide the design of new derivatives targeting specific biological sites.
Furthermore, the broader class of sulfonamides has been explored for a wide range of biological activities, including anticancer, antibacterial, antiviral, and insecticidal properties, highlighting the versatility of this chemical class as a source of lead structures. mdpi.com
Table 2: Biological Significance of Related Scaffolds
| Scaffold Moiety | Associated Biological Target/Activity | Reference |
|---|---|---|
| N-benzylbenzenesulfonamide | γ-Secretase Inhibition (Alzheimer's Disease) | nsf.gov |
| N-benzylbenzenesulfonamide | Glucocorticoid Receptor Modulation (Anti-inflammatory) | nsf.gov |
| 3,4-dimethoxyphenyl | Multidrug Efflux Pump (MATE) Inhibition (Antimicrobial) | nih.gov |
Application in Organic Synthesis as a Reagent
Beyond its potential biological applications, the this compound scaffold is representative of sulfonamides that are useful as reagents in organic synthesis. mdpi.com For instance, the related compound 4-Methyl-N-(phenylmethyl)benzenesulfonamide serves as a key reagent in a one-pot process for synthesizing α-amino ester derivatives. orgsyn.org Sulfonamides are also utilized in nickel-catalyzed cross-coupling reactions to facilitate the formation of carbon-nitrogen (C–N) bonds, a fundamental transformation in the synthesis of many organic molecules. mdpi.com The reactivity of the sulfonamide group allows it to be incorporated into various synthetic pathways to create more complex molecular architectures.
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide
Academic research on this compound is primarily foundational, focusing on its synthesis and general characterization, often within the context of larger libraries of related compounds.
Synthesis and Structure : The synthesis of this compound follows established chemical principles for N-aryl sulfonamides. researchgate.net The most common route involves a nucleophilic substitution reaction between 3,4-dimethoxybenzylamine (B142225) and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. While the precise crystal structure of this compound has not been detailed in published literature, analyses of closely related analogs, such as N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, have been performed using X-ray crystallography. nih.gov These studies reveal key structural features, including the near-perpendicular orientation of the two aromatic rings and the role of intermolecular C-H⋯O and C-H⋯π interactions in stabilizing the crystal lattice. nih.govnih.gov Characterization is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy. nih.gov
Inferred Biological Relevance : Direct biological studies on this compound are conspicuously absent from the scientific literature. However, its structural components—the sulfonamide core and the dimethoxybenzyl group—are present in numerous biologically active molecules. The sulfonamide moiety is a cornerstone of medicinal chemistry, found in drugs with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netnih.gov For instance, related N-benzyl sulfonamides have been investigated as potent anticancer agents targeting pancreatic cancer. nih.govresearchgate.net The 3,4-dimethoxybenzyl group is also a feature in various natural and synthetic compounds with documented biological effects. researchgate.net
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its straightforward synthesis, a significant number of fundamental properties and potential applications of this compound remain uninvestigated.
Lack of Empirical Biological Data : The most significant knowledge gap is the complete absence of in vitro or in vivo biological activity data. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent has not been systematically evaluated.
Absence of Structural and Physicochemical Data : There is no published single-crystal X-ray diffraction study for this specific compound, which would provide definitive information on its three-dimensional conformation and intermolecular interactions. Key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, have not been experimentally determined.
No Computational Characterization : The molecule has not been subjected to computational analysis. There are no Density Functional Theory (DFT) studies to detail its electronic structure, no molecular docking simulations to predict potential biological targets, and no in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness. nih.govnih.gov
Proposed Future Computational Studies
To address the existing knowledge gaps and guide experimental work, a series of computational studies are proposed. These in silico methods offer a time- and cost-effective approach to predict the compound's properties and prioritize it for further investigation. nih.gov
| Study Type | Objective | Expected Outcome |
| Density Functional Theory (DFT) | To calculate the optimized molecular geometry, vibrational frequencies (IR), and electronic properties. | Prediction of the stable 3D conformation; correlation of theoretical spectra with experimental data; understanding of chemical reactivity through HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) maps. nih.gov |
| Molecular Docking | To predict the binding affinity and interaction modes with various biological targets known to be inhibited by sulfonamides. | Identification of high-probability protein targets (e.g., carbonic anhydrase, VEGFR-2, bacterial enzymes) and generation of hypotheses for its mechanism of action. acs.orgrsc.org |
| Molecular Dynamics (MD) Simulation | To assess the stability of the ligand-protein complexes predicted by molecular docking over time. | Confirmation of stable binding poses and a more dynamic understanding of the interactions at the active site. |
| In Silico ADMET Profiling | To predict pharmacokinetic properties and potential toxicity. | Early assessment of drug-likeness, including oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity, guiding further development. nih.govresearchgate.net |
Proposed Future In Vitro and Pre-clinical Mechanistic Studies
Guided by computational predictions and the known activities of the sulfonamide class, a targeted in vitro screening campaign is essential to uncover the biological potential of this compound.
| Assay Type | Rationale and Specific Targets | Potential Mechanistic Follow-up |
| Anticancer Activity Screening | The sulfonamide scaffold is prevalent in anticancer agents. acs.org The compound should be screened against a panel of human cancer cell lines (e.g., breast (MCF-7), colon (HCT-116), and glioblastoma (U87)). nih.govrsc.org | If activity is observed, studies should proceed to cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays (e.g., VEGFR-2, EGFR). acs.org |
| Antimicrobial Activity Screening | Sulfonamides are classic antibacterial agents. b-cdn.net The compound should be tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans). | Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC); anti-biofilm assays. rsc.org |
| Enzyme Inhibition Assays | Sulfonamides are well-known inhibitors of carbonic anhydrase (CA). tandfonline.com Assays should target key CA isoforms (e.g., hCA I, II, IX, XII). rsc.org | Determination of IC₅₀ values and kinetic studies to establish the mode of inhibition (e.g., competitive, non-competitive). |
Opportunities for Analog Design and Synthetic Innovation
The structure of this compound serves as an excellent scaffold for the design and synthesis of new analogs to explore structure-activity relationships (SAR).
Analog Design Strategy :
A-Ring (Dimethoxybenzyl Moiety) : The position and nature of the substituents can be varied. Analogs could include 2,4-dimethoxy, 3,5-dimethoxy, or other groups like hydroxyl, fluoro, or trifluoromethyl to modulate electronic properties and hydrogen bonding potential.
B-Ring (Tosyl Moiety) : The para-methyl group can be replaced with other substituents (e.g., hydrogen, chloro, nitro, methoxy) to fine-tune the electronic and steric properties of the sulfonamide. nih.gov
Sulfonamide Linker : The secondary sulfonamide can be N-alkylated to produce tertiary sulfonamides, which can alter solubility, cell permeability, and binding interactions.
Synthetic Innovation : While the classical synthesis is reliable, modern synthetic methods could enhance efficiency and sustainability. Future work could explore:
Catalyst-Free Methods : Investigating environmentally benign, catalyst-free condensation reactions.
Photocatalytic Coupling : Utilizing novel photocatalytic strategies that allow for the coupling of aryl triflates (derived from phenols), SO₂ surrogates, and amines in a modular fashion under mild conditions. rsc.orgrsc.org
Flow Chemistry : Adapting the synthesis to a continuous flow process to improve scalability, safety, and product consistency.
By systematically pursuing these computational, experimental, and synthetic avenues, the scientific community can fully elucidate the chemical properties and therapeutic potential of this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide?
- Methodology : The synthesis typically involves sulfonamide formation via nucleophilic substitution. For example, coupling 4-methylbenzenesulfonyl chloride with 3,4-dimethoxybenzylamine under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane or DMF. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive methoxy groups. Optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or amine .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.8 ppm) as key signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, S percentages .
Q. What in vitro assays are used to evaluate its biological activity?
- Common Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or colorimetric readouts) at varying concentrations (1–100 µM) to determine IC₅₀ values .
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
- Antimicrobial Activity : Broth microdilution assays to measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Validation Tools : Use SHELX software (e.g., SHELXL) for structure refinement. Address outliers in residual density maps by re-examining hydrogen bonding or thermal displacement parameters. Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements .
- Case Study : If twinning is suspected (e.g., non-integer Rint values), apply twin refinement protocols in SHELXL or use Olex2’s twin-solving modules .
Q. What strategies optimize reaction yields for sulfonamide derivatives?
- Reaction Engineering :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the benzylamine.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .
- Yield Analysis : Use HPLC or GC-MS to quantify unreacted starting materials and adjust stoichiometry iteratively .
Q. How can conflicting bioactivity data across studies be reconciled?
- Systematic Approaches :
- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., nitro vs. methoxy substituents) to identify activity cliffs .
- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and control for solvent effects (e.g., DMSO ≤ 1% v/v).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability between labs or cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
